

# MLN0905 as a tool compound for studying PLK1 function

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## Compound of Interest

Compound Name: MLN0905

Cat. No.: B609179

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## MLN0905: A Potent Tool for Unraveling PLK1 Function

A Comparative Guide to Polo-like Kinase 1 Inhibitors for Researchers

Polo-like kinase 1 (PLK1) stands as a critical regulator of mitotic progression, making it a compelling target for both cancer therapy and fundamental cell biology research. **MLN0905** has emerged as a potent and selective small-molecule inhibitor of PLK1, offering researchers a valuable tool to dissect its complex cellular functions. This guide provides a comparative analysis of **MLN0905** against other widely used PLK1 inhibitors, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

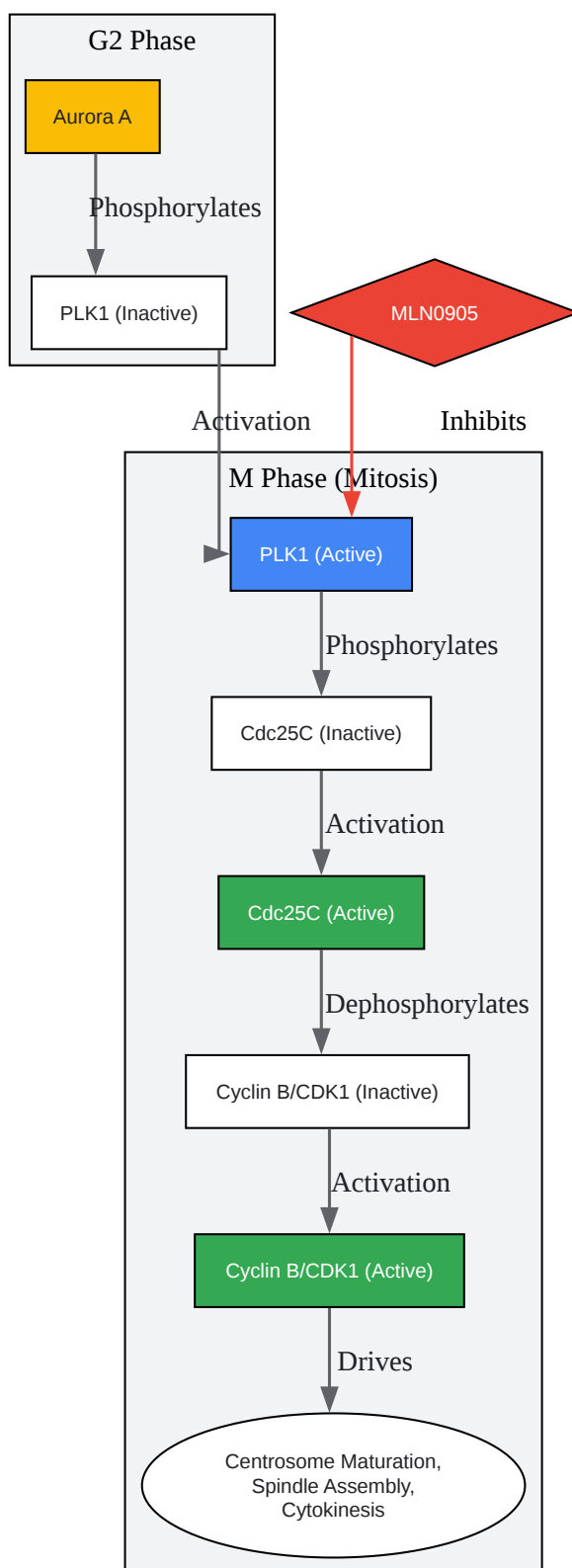
## Performance Comparison of PLK1 Inhibitors

The selection of an appropriate PLK1 inhibitor is contingent on the specific experimental needs, including desired potency, selectivity, and mode of delivery. Below is a quantitative comparison of **MLN0905** with other notable PLK1 inhibitors.

Inhibitor	Target	IC50 (nM)	Cell Proliferation EC50/LD50 (nM)	Key Features
MLN0905	PLK1	2[1][2]	22 (HT-29)[1][2], 56 (HCT116)[2], 89 (H460)[2], 34 (A375)[2], 3-24 (Lymphoma cell lines)[1][2]	Potent and orally active[2]. Demonstrates significant antitumor activity in various xenograft models[3][4].
BI 2536	PLK1	0.83[5], 0.8[6]	2-25 (Panel of 32 human cancer cell lines)[5]	First PLK1 inhibitor to enter clinical trials[6]. Also inhibits BRD4 (IC50 = 25 nM)[7].
Volasertib (BI 6727)	PLK1	0.87[8][9]	11-37 (Panel of cancer cell lines) [9]	Potent, ATP-competitive inhibitor[8]. Also inhibits PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM)[8].
Onvansertib (NMS-P937)	PLK1	2[10][11]	<100 (in 60 of 137 cell lines) [12]	High selectivity and oral activity[10]. Shows marginal activity against PLK2 and PLK3 at higher concentrations[12][13].

## Signaling Pathways and Experimental Workflows

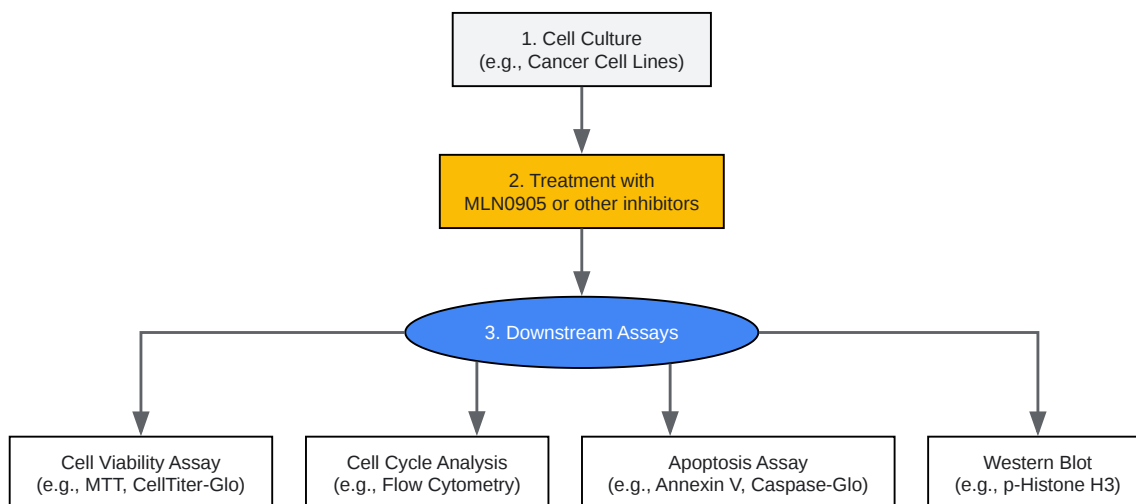
To effectively utilize **MLN0905** as a tool compound, it is crucial to understand its mechanism of action within the broader context of cell cycle regulation.



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Caption: PLK1 signaling pathway in mitotic entry.

The following diagram illustrates a general workflow for evaluating the efficacy of a PLK1 inhibitor.



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